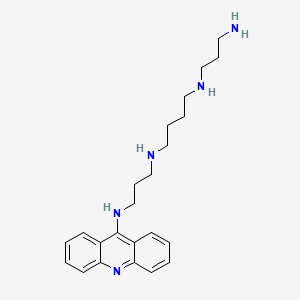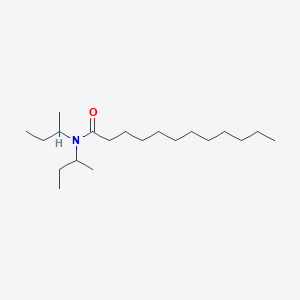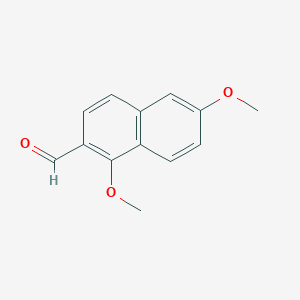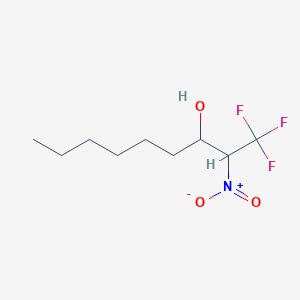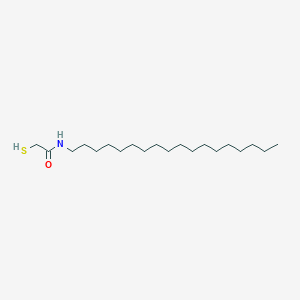
Acetamide, 2-mercapto-N-octadecyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, 2-mercapto-N-octadecyl- is an organic compound that belongs to the class of acetamides It is characterized by the presence of a mercapto group (–SH) and a long octadecyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, 2-mercapto-N-octadecyl- typically involves the reaction of octadecylamine with acetic anhydride to form N-octadecylacetamide. This intermediate is then reacted with thiourea to introduce the mercapto group, resulting in the formation of Acetamide, 2-mercapto-N-octadecyl-.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used include octadecylamine, acetic anhydride, and thiourea. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired product.
Types of Reactions:
Oxidation: Acetamide, 2-mercapto-N-octadecyl- can undergo oxidation reactions where the mercapto group is converted to a sulfonic acid group.
Reduction: The compound can be reduced to form corresponding thiols.
Substitution: It can participate in nucleophilic substitution reactions where the mercapto group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions.
Major Products:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of thiols.
Substitution: Formation of substituted acetamides.
Applications De Recherche Scientifique
Acetamide, 2-mercapto-N-octadecyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biological systems, including as a ligand for metal ions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of Acetamide, 2-mercapto-N-octadecyl- involves its interaction with molecular targets through the mercapto group. This group can form covalent bonds with metal ions or other electrophilic centers, leading to the modulation of biological pathways. The long octadecyl chain enhances its hydrophobic interactions, facilitating its incorporation into lipid membranes and other hydrophobic environments.
Comparaison Avec Des Composés Similaires
Acetamide, 2-mercapto-N-(2-naphthyl)-: Similar structure but with a naphthyl group instead of an octadecyl chain.
N,N-dimethylacetamide: Lacks the mercapto group and has different applications.
Uniqueness: Acetamide, 2-mercapto-N-octadecyl- is unique due to its long hydrophobic chain and the presence of a reactive mercapto group. This combination of features makes it particularly useful in applications requiring both hydrophobic interactions and reactivity towards electrophiles.
Propriétés
Numéro CAS |
111600-41-0 |
|---|---|
Formule moléculaire |
C20H41NOS |
Poids moléculaire |
343.6 g/mol |
Nom IUPAC |
N-octadecyl-2-sulfanylacetamide |
InChI |
InChI=1S/C20H41NOS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-20(22)19-23/h23H,2-19H2,1H3,(H,21,22) |
Clé InChI |
LLOKETBJKZRFMZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCNC(=O)CS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N'-[Carbonylbis(6-methoxy-3,1-phenylene)]diacetamide](/img/structure/B14333768.png)
![3-[4-[1-(3-Aminopropyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]propan-1-amine](/img/structure/B14333772.png)
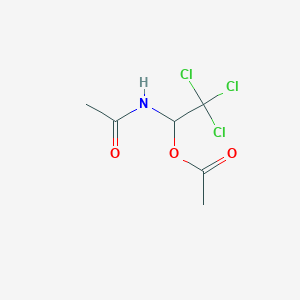
![2-(4-Chlorophenyl)-3,6-dimethylpyrano[4,3-c]pyrazol-4(2H)-one](/img/structure/B14333777.png)

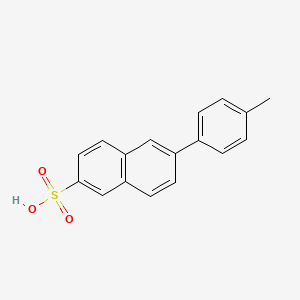
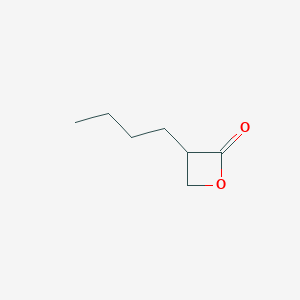
![8,8-Dimethylbicyclo[5.1.1]nonane-2,5-dione](/img/structure/B14333803.png)
![2-methoxy-6H-indolo[2,3-b]quinoxaline](/img/structure/B14333806.png)
